![molecular formula C21H25N3OS B2622033 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034339-73-4](/img/structure/B2622033.png)
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation and viral replication. It has also been suggested that this compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit viral replication by targeting various viral proteins and enzymes. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is its potent antitumor and antiviral activity. This makes it a promising candidate for drug development and therapeutic applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. One of the areas of focus could be on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Another area of research could be on developing novel derivatives of this compound with improved solubility and bioactivity for drug development and therapeutic applications. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with 1-aminoadamantane in the presence of a palladium catalyst. The resulting intermediate is then treated with urea to obtain the final product. This method is efficient, cost-effective, and yields high purity products.
Wissenschaftliche Forschungsanwendungen
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has demonstrated antiviral activity against the hepatitis C virus and the Zika virus.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-20(24-21-10-15-6-16(11-21)8-17(7-15)12-21)23-13-14-3-4-22-18(9-14)19-2-1-5-26-19/h1-5,9,15-17H,6-8,10-13H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFTLNCGATTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC(=NC=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.